

ATF3 Inducer 1: Core Molecular & Stock Solution Data

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Compound Focus: ATF3 inducer 1

Cat. No.: S11252334

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The table below consolidates the essential quantitative data for **ATF3 inducer 1**, providing a quick reference for researchers.

| Property | Specification |
|---------------------------------|-------------------------------------------------------------------|
| CAS Number | 3038756-30-5 [1] |
| Molecular Formula | C ₁₂ H ₁₀ N ₂ O ₃ [1] |
| Molecular Weight | 230.22 g/mol [1] |
| Recommended Stock Concentration | 10 mM (in DMSO) [1] |
| Solubility in DMSO | 125 mg/mL (542.96 mM) [1] |
| Physical Form | Solid (white to light yellow) [1] |
| Storage Conditions (Powder) | -20°C for 3 years [1] |
| Storage Conditions (Solution) | -80°C for 6 months; -20°C for 1 month [1] |

Detailed Experimental Protocols

Here are the established methodologies for using **ATF3 inducer 1** in key experiments, as cited in the literature.

In Vitro Protocol: 3T3-L1 Preadipocyte Differentiation [1]

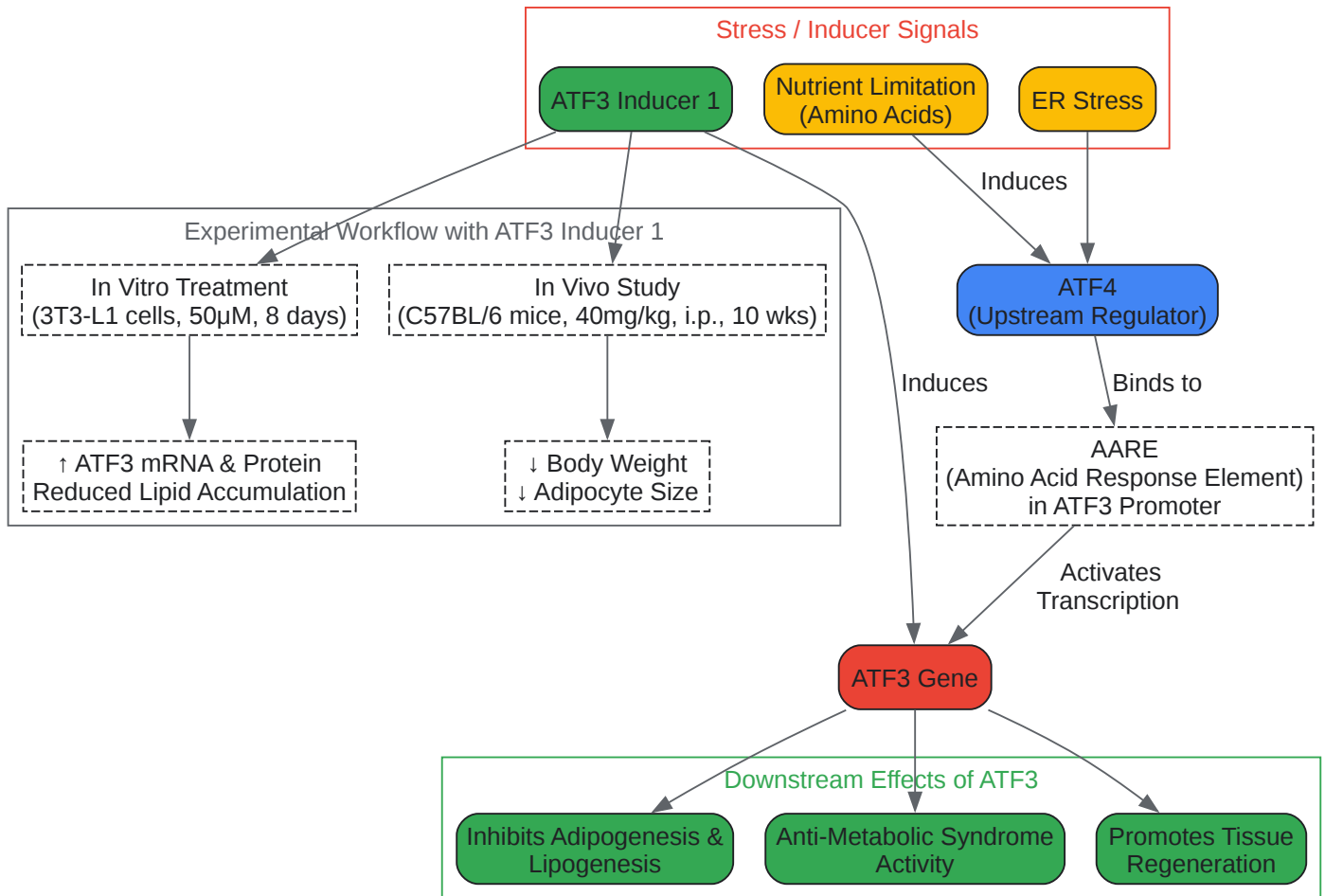
- **Cell Line:** 3T3-L1 mouse preadipocytes.
- **Treatment Concentration:** 50 μ M **ATF3 inducer 1**.
- **Incubation Time:** 8 days, during the cell differentiation process.
- **Key Outcomes:** Increased ATF3 protein and ATF3 mRNA expression; inhibition of lipid accumulation.

In Vivo Protocol: Anti-Metabolic Syndrome Activity in Mice [1]

- **Animal Model:** Eight-week-old C57BL/6 male mice.
- **Dosage & Administration:** 40 mg/kg, administered via intraperitoneal (i.p.) injection.
- **Dosing Frequency:** Three times a week.
- **Study Duration:** 10 weeks.
- **Key Outcomes:** Decreased body weight and reduced size of epididymal white adipose tissue (eWAT) adipocytes.

ATF3 Signaling Pathway & Experimental Workflow

The following diagram illustrates the role of ATF3 and the experimental workflow involving **ATF3 inducer 1**, based on the gathered research.



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Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting ATF3 inducer 1, and what is its solubility?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent. The solubility of ATF3 inducer 1 in DMSO

is **125 mg/mL (542.96 mM)**. It is crucial to use newly opened DMSO to prevent water absorption, which can affect solubility and compound stability [1].

Q2: How should I prepare a 10 mM stock solution for cell-based assays? A2:

- Calculate the mass of powder needed. For example, to prepare 1 mL of 10 mM solution, you need: $0.010 \text{ mmol/mL} \times 230.22 \text{ g/mol} = 2.30 \text{ mg}$.
- Dissolve 2.30 mg of **ATF3 inducer 1** powder in 1 mL of pure, anhydrous DMSO.
- Mix thoroughly by vortexing or gentle sonication until the solid is completely dissolved.
- Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at **-80°C for up to 6 months or -20°C for up to 1 month** [1].

Q3: How do I prepare a working solution for in vivo animal studies? A3: Based on the supplier's recommended protocol, you can use the following method for intraperitoneal injection in mice [1]:

- Prepare a DMSO stock solution at 20.8 mg/mL.
- Mix 100 μL of this stock solution with 900 μL of corn oil.
- Vortex the mixture thoroughly to obtain a clear, homogeneous solution with a final concentration of $\geq 2.08 \text{ mg/mL}$.
- **Note:** If the dosing period exceeds half a month, the stability of the compound in this vehicle should be carefully evaluated [1].

Q4: What is the biological mechanism of ATF3 inducer 1? A4: **ATF3 inducer 1** is a potent synthetic compound that increases both ATF3 protein and ATF3 mRNA expression levels [1]. ATF3 is a stress-inducible transcription factor that acts as a key regulator in metabolic processes. It inhibits adipogenesis (fat cell formation) and lipogenesis (fat production) by repressing key drivers like PPAR γ and C/EBP α [2]. It also plays a protective role in various tissues, and its induction can promote regeneration and counteract metabolic diseases [3] [4].

Troubleshooting Guide

| Issue | Possible Cause | Solution |
|----------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Precipitation in stock solution | Water absorption from humid air or old DMSO; solution is too concentrated. | Use fresh, anhydrous DMSO. Warm the vial gently at 37°C and vortex. If needed, further dilute the solution. |

| Issue | Possible Cause | Solution |
|--------------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| No biological activity in cell assay | Improper storage leading to compound degradation; final DMSO concentration toxic to cells. | Verify storage conditions (-80°C or -20°C) and prepare a fresh aliquot. Ensure final DMSO concentration in cell culture media is $\leq 0.5\%$. |
| Low yield during weighing | The compound is hygroscopic (absorbs moisture). | Centrifuge the vial before opening. Use a clean, dry spatula for weighing. Perform the weighing process quickly in a low-humidity environment. |

Important Safety & Handling Notes

- **For Research Use Only:** This compound is strictly for research purposes and is not for diagnostic or therapeutic use [1].
- **Controlled Substance:** Please note that this product may be a controlled substance and not for sale in all territories [1].
- **Vehicle Control:** Always include a vehicle control group (e.g., 0.5% DMSO in cell culture, or DMSO/corn oil mix in animals) treated with the solvent alone to account for its effects in your experiments [2].

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References

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